Cas no 2228485-54-7 (1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid)

1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative with significant utility in pharmaceutical and agrochemical research. Its structure incorporates a trifluoropropyl group, enhancing lipophilicity and metabolic stability, which is advantageous in drug design. The carboxylic acid moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry. This compound is particularly valuable in the development of bioactive molecules due to its potential to improve binding affinity and selectivity. Its stability under various reaction conditions further underscores its suitability for complex synthetic pathways. Researchers favor this building block for its consistent performance and compatibility with diverse chemical transformations.
1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid structure
2228485-54-7 structure
Product Name:1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
CAS No:2228485-54-7
MF:C8H9F3N2O2
MW:222.164472341537
CID:5963605
PubChem ID:137964705
Update Time:2025-10-30

1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid
    • 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid
    • EN300-1953193
    • 2228485-54-7
    • Inchi: 1S/C8H9F3N2O2/c1-13-6(2-3-8(9,10)11)5(4-12-13)7(14)15/h4H,2-3H2,1H3,(H,14,15)
    • InChI Key: IBCIAZAVMZMPRE-UHFFFAOYSA-N
    • SMILES: C(C1N(N=CC=1C(=O)O)C)CC(F)(F)F

Computed Properties

  • Exact Mass: 222.06161202g/mol
  • Monoisotopic Mass: 222.06161202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 295.6±40.0 °C(Predicted)
  • pka: 3.72±0.36(Predicted)

1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid Pricemore >>

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Additional information on 1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

Introduction to 1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid (CAS No. 2228485-54-7)

1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2228485-54-7, belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities and have been widely explored for their potential in drug development. The unique structural features of this compound, particularly the presence of a methyl group at the 1-position and a 3,3,3-trifluoropropyl substituent at the 5-position, contribute to its distinct chemical properties and biological interactions.

The synthesis of 1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms into the molecular structure enhances the compound's metabolic stability and lipophilicity, making it an attractive candidate for further pharmacological investigation. This modification is particularly relevant in the development of drugs designed to interact with biological targets that exhibit high lipophilicity or require metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and interaction profiles of this compound with various biological targets. Studies have indicated that the trifluoropropyl moiety may play a critical role in modulating the compound's binding properties, potentially enhancing its efficacy in therapeutic applications. For instance, computational modeling suggests that this compound could exhibit inhibitory activity against certain enzymes or receptors involved in inflammatory pathways, making it a promising candidate for further exploration in drug discovery.

The carboxylic acid group at the 4-position of the pyrazole ring provides a site for further functionalization, allowing for the attachment of additional pharmacophores or bioisosteric replacements to optimize drug-like properties. This flexibility has been exploited in several research studies where derivatives of this compound have been synthesized to improve solubility, bioavailability, or target specificity. The structural motif of 1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid has also been investigated for its potential role in modulating immune responses, with preliminary data suggesting anti-inflammatory effects in cellular models.

In parallel with experimental synthesis and characterization, theoretical studies have been instrumental in understanding the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into how the presence of fluorine atoms influences the compound's electronic properties, which may be crucial for its interaction with biological systems. These theoretical approaches complement experimental work by offering a rational basis for designing more effective derivatives.

The pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their broad spectrum of biological activities. Among these compounds, pyrazoles have emerged as particularly valuable scaffolds for drug development. The unique combination of structural features in 1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid, such as the electron-withdrawing effect of fluorine atoms and the presence of both methyl and trifluoropropyl groups, makes it a versatile building block for medicinal chemistry.

Current research efforts are focused on exploring synthetic pathways that improve the scalability and cost-effectiveness of producing this compound. Additionally, studies are underway to evaluate its potential as an intermediate in the synthesis of more complex molecules with enhanced therapeutic profiles. The growing body of evidence supporting the biological relevance of this compound underscores its importance as a subject of ongoing investigation.

The development of novel pharmaceuticals relies heavily on access to high-quality starting materials like 1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid. Its availability through reliable chemical suppliers ensures that researchers can conduct experiments without unnecessary delays or compromises in quality. As synthetic methodologies continue to evolve, it is expected that new derivatives will be developed with improved pharmacokinetic properties and therapeutic potential.

In conclusion,1-Methyl-5-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid (CAS No. 2228485-54-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The ongoing research into this compound highlights its potential as a lead molecule or intermediate for developing novel therapeutics targeting various diseases. As scientific understanding progresses,this compound will likely continue to play a pivotal role in drug discovery initiatives worldwide.

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